

Structural comparison of DpdA and tRNA-guanine transglycosylase (TGT).

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Compound of Interest

Compound Name: 7-Cyano-7-deazaguanosine

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A Structural Showdown: DpdA and tRNA-Guanine Transglycosylase (TGT)

A detailed comparative guide for researchers, scientists, and drug development professionals on the structural nuances of the DNA-modifying enzyme DpdA and the tRNA-modifying enzyme tRNA-guanine transglycosylase (TGT).

In the intricate world of nucleic acid modifications, the structural and functional parallels between enzymes acting on different substrates can offer profound insights into their evolutionary relationships and catalytic mechanisms. This guide provides an in-depth structural comparison of DpdA, a key enzyme in the 7-deazaguanine modification of DNA, and tRNA-guanine transglycosylase (TGT), an essential enzyme in the queuosine modification of tRNA. While both enzymes catalyze a transglycosylation reaction and share a homologous core, their adaptations to handle distinct nucleic acid substrates—DNA versus tRNA—present a fascinating case study in molecular evolution and substrate specificity. This guide will delve into their structural similarities and differences, compare their active site architectures, and provide detailed experimental protocols for the structural determination methods cited.

At a Glance: Key Structural and Functional Parameters

To facilitate a direct comparison, the following table summarizes the key structural and functional characteristics of DpdA from *Salmonella enterica* serovar Montevideo and TGT from

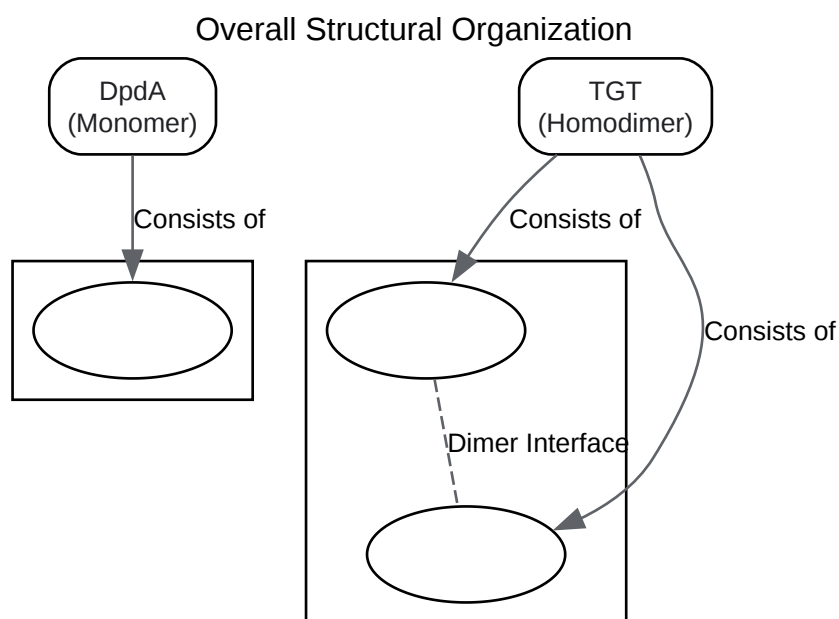
Zymomonas mobilis.

Feature	DpdA (<i>Salmonella enterica</i> serovar Montevideo)	tRNA-Guanine Transglycosylase (TGT) (<i>Zymomonas mobilis</i>)
PDB ID	8S0F	1P0E, 2BBF
Resolution	2.51 Å	2.40 Å (1P0E), 1.70 Å (2BBF)
Overall Fold	(β/α)8 TIM barrel-like fold	(β/α)8 TIM barrel
Substrate	DNA	tRNA
Function	Inserts preQ0 into DNA	Exchanges guanine with preQ1 in tRNA
Catalytic Residue	Asp268	Asp280
Key Active Site Residues	Asp100, Cys153, Asp268	Asp102, Asp155, Asp280
Quaternary Structure	Monomer	Homodimer
Structural Alignment (RMSD)	2.6 Å (with TGT, PDB: 1P0E)	-

A Tale of Two Folds: Overall Structural Comparison

DpdA and TGT share a conserved core fold, the (β/α)8 triosephosphate isomerase (TIM) barrel, a common scaffold for catalytic activity.^[1] However, significant differences in their quaternary structures and surface features reflect their distinct substrate preferences.

A structural alignment of DpdA (PDB: 8S0F) and TGT from *Zymomonas mobilis* (PDB: 1P0E) reveals a root-mean-square deviation (RMSD) of 2.6 Å over 289 aligned C α atoms, indicating a considerable degree of structural homology. Despite this, key differences emerge. DpdA functions as a monomer, while bacterial TGT typically forms a homodimer.^[1] This dimeric arrangement in TGT is thought to be crucial for tRNA recognition and binding.



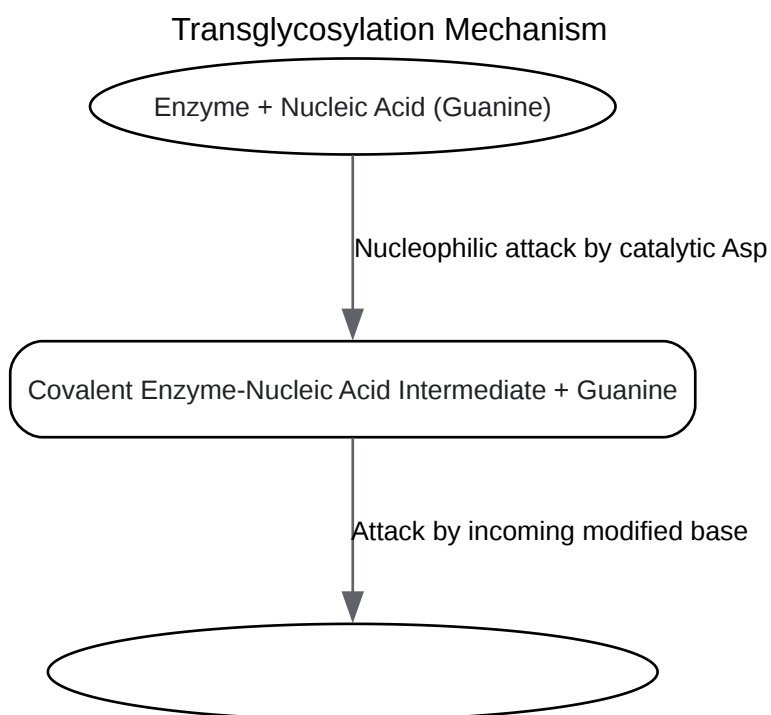
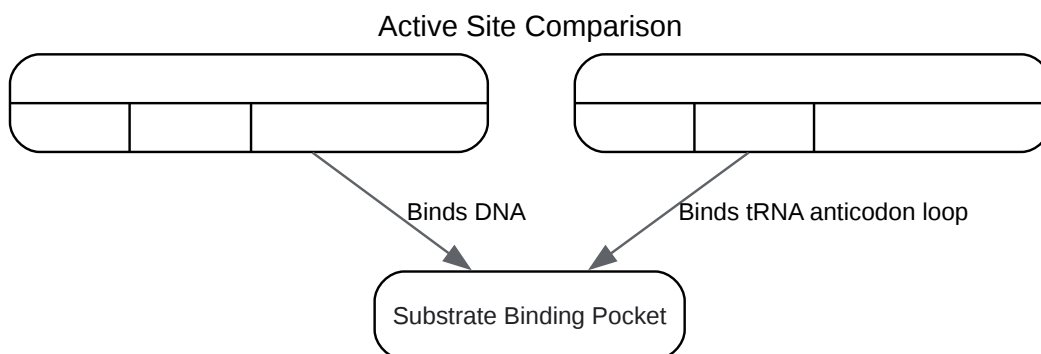
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Figure 1. Quaternary structure comparison.

The Heart of the Matter: A Comparative View of the Active Sites

The active sites of DpdA and TGT, nestled within the TIM barrel fold, exhibit both conserved catalytic machinery and distinct features tailored to their respective substrates. Both enzymes utilize a key aspartate residue as the catalytic nucleophile to attack the C1' of the ribose, facilitating the cleavage of the glycosidic bond.^[1] In DpdA, this residue is Asp268, while in *Z. mobilis* TGT, it is Asp280.

The residues responsible for recognizing the guanine base are also largely conserved. However, the surrounding architecture of the active site pocket in DpdA is adapted to accommodate a double-stranded DNA substrate, which is significantly different from the anticodon loop of a tRNA molecule recognized by TGT.



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References

- 1. researchgate.net [researchgate.net]
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